3-Amino-3-(4-methylphenyl)propanamide

Catalog No.
S13819883
CAS No.
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(4-methylphenyl)propanamide

Product Name

3-Amino-3-(4-methylphenyl)propanamide

IUPAC Name

3-amino-3-(4-methylphenyl)propanamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)

InChI Key

UIOAJTFHXCRDGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)N)N

3-Amino-3-(4-methylphenyl)propanamide is an organic compound featuring an amino group, a propanamide backbone, and a para-substituted methylphenyl group. Its molecular formula is C10H14N2OC_{10}H_{14}N_2O, and it has a molecular weight of approximately 178.24 g/mol. The compound exhibits chirality due to the presence of a stereocenter at the carbon adjacent to the amino group, making it relevant for studies involving stereochemistry and biological activity.

  • Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form amines or alcohols, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups under basic conditions.

The specific products formed from these reactions depend on the conditions and reagents used, influencing its reactivity and potential applications in organic synthesis .

Research indicates that 3-Amino-3-(4-methylphenyl)propanamide exhibits notable biological activities. It has been investigated for its potential therapeutic effects, particularly in modulating enzyme activities. For instance, it may interact with dipeptidyl peptidase 4, an enzyme involved in glucose metabolism regulation, potentially enhancing insulin secretion and improving glucose tolerance in pancreatic cells . This suggests its relevance in diabetes management.

The synthesis of 3-Amino-3-(4-methylphenyl)propanamide typically involves several steps:

  • Formation of Intermediate: The reaction of 4-methylbenzaldehyde with nitromethane can yield an intermediate compound.
  • Reduction: The intermediate is then reduced using lithium aluminum hydride to yield the desired amine.
  • Acylation: Further acylation may be performed to convert the amine into the final propanamide product.

Industrial production often utilizes continuous flow reactors and automated systems to enhance efficiency and yield while ensuring high purity through techniques like recrystallization and chromatography .

3-Amino-3-(4-methylphenyl)propanamide has various applications across different fields:

  • Pharmaceuticals: Its potential role as a dipeptidyl peptidase 4 inhibitor makes it a candidate for diabetes treatment.
  • Organic Synthesis: It serves as an important intermediate in synthesizing other biologically active compounds and pharmaceuticals.
  • Research: Studies involving its interactions with biological targets contribute to understanding enzyme mechanisms and drug design .

Interaction studies focus on understanding how 3-Amino-3-(4-methylphenyl)propanamide interacts with biological molecules. These studies often utilize molecular docking techniques to predict binding affinities with enzymes or receptors, elucidating its pharmacological profile. Such research is crucial for developing new therapeutic agents based on this compound .

Several compounds exhibit structural similarities to 3-Amino-3-(4-methylphenyl)propanamide, including:

  • 3-Amino-3-(4-fluorophenyl)propanamide: Contains a fluorine atom instead of a methyl group, which can influence lipophilicity and metabolic stability .
  • 3-Amino-3-(4-chlorophenyl)propanamide: Features a chlorine atom instead of a methyl group, impacting its biological activity .
  • 3-Amino-3-(4-bromophenyl)propanamide: Similar structure with a bromine atom instead of a methyl group .

Uniqueness

The uniqueness of 3-Amino-3-(4-methylphenyl)propanamide lies in its specific substitution pattern on the aromatic ring. This configuration significantly influences its chemical reactivity and biological activity compared to other analogs. The presence of both amino and para-substituted methyl groups enhances its stability and selectivity in various applications, setting it apart from its similar compounds .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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